Manganese(III) pyrophosphate

Description

Structure

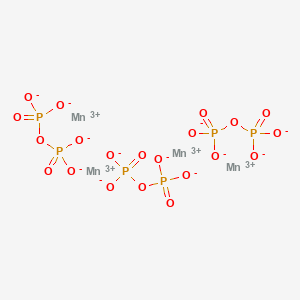

2D Structure

Properties

CAS No. |

64042-23-5 |

|---|---|

Molecular Formula |

Mn4O21P6 |

Molecular Weight |

741.58 g/mol |

IUPAC Name |

manganese(3+);phosphonato phosphate |

InChI |

InChI=1S/4Mn.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |

InChI Key |

NXYBZKHBQWRTLK-UHFFFAOYSA-B |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn+3].[Mn+3].[Mn+3].[Mn+3] |

Origin of Product |

United States |

Synthetic Methodologies and Material Fabrication

Precursor-Based Synthesis Routes

Precursor-based methods involve the chemical transformation of manganese and phosphorus-containing starting materials into the desired manganese(III) pyrophosphate product. The choice of precursors is critical in determining the reaction pathway and the final properties of the material.

A common and cost-effective approach to synthesizing manganese(III) pyrophosphates, such as manganese(III) hydrogen diphosphate (B83284) (MnHP₂O₇), involves the use of readily available manganese(II) salts and phosphoric acid. researchgate.net This method necessitates the presence of an oxidizing agent to convert manganese from the +2 to the +3 oxidation state.

The synthesis of manganese(III) diphosphates, including Mn₄(P₂O₇)₃•14H₂O and a crystalline form of manganese(III) hydrogen diphosphate (δ-MnHP₂O₇), has been successfully achieved through the reaction of phosphoric acid with manganese(II) salts. researchgate.net This reaction is carried out in the presence of an oxidant within a specific temperature range of 493-543 K. researchgate.net The resulting compounds are typically identified and characterized using techniques such as chemical analysis, powder X-ray diffraction (XRD), thin-layer chromatography, and infrared spectroscopy. researchgate.net

A simple and cost-effective method for synthesizing Mn₂P₂O₇ polyhedral particles involves using manganese nitrate (B79036) hydrate (B1144303) and phosphoric acid in the presence of nitric acid, followed by calcination at 800°C. researchgate.net

Table 1: Synthesis of Manganese(III) Diphosphates from Mn(II) Salts

| Product | Precursors | Oxidant | Temperature Range (K) |

|---|---|---|---|

| Mn₄(P₂O₇)₃•14H₂O | Manganese(II) salt, H₃PO₄ | Required | 493-543 |

| δ-MnHP₂O₇ | Manganese(II) salt, H₃PO₄ | Required | 493-543 |

| Mn₂P₂O₇ | Manganese nitrate hydrate, H₃PO₄ | Nitric Acid | Calcination at 800°C |

Manganese(III) acetate serves as a direct precursor for introducing manganese in its +3 oxidation state into the pyrophosphate structure, particularly in solution-phase preparations. This approach is often employed for creating standardized solutions of this compound complexes, which are useful in various chemical analyses and as intermediates for further reactions. google.com

A standard procedure for preparing a this compound stock solution involves the addition of a weighed amount of dry manganese(III) acetate dihydrate powder to a solution of sodium pyrophosphate decahydrate. google.com For instance, a 10 mM Mn(III) and 40 mM pyrophosphate (PP) stock solution is prepared by dissolving manganese(III) acetate dihydrate in a 40 mM sodium pyrophosphate decahydrate solution, initially at a pH of approximately 8. google.com Upon equilibration with magnetic stirring, the pH of the resulting solution shifts to around 7. google.com

It is important to note that while manganese(III) acetate is a valuable precursor, its use in aqueous solutions can be influenced by factors such as pH and the presence of other ions, which can affect the stability and speciation of the resulting this compound complex. rsc.org

Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O) is a key reagent in the synthesis of this compound, serving as the primary source of the pyrophosphate anion (P₂O₇⁴⁻). google.comresearchgate.net Its high solubility in water makes it an ideal precursor for solution-based synthesis methods.

In the preparation of this compound solutions, sodium pyrophosphate decahydrate provides the necessary pyrophosphate ligands that complex with the manganese(III) ions. google.com The concentration of the sodium pyrophosphate solution is a critical parameter that can influence the formation and stability of the Mn(III)-pyrophosphate complex. acs.org For example, in the preparation of a standard Mn(III)-PP solution, a 40 mM solution of sodium pyrophosphate decahydrate is utilized. google.com

Furthermore, pyrophosphate as a ligand plays a significant role in the redox chemistry of manganese. It can induce the generation of soluble Mn(III)-pyrophosphate complexes from manganese oxides and can participate in the conproportionation reaction of MnO₂ with Mn(II) to form Mn(III). acs.org

Controlled Synthesis Techniques

Controlled synthesis techniques are employed to achieve specific material properties, such as particle size, morphology, and crystallinity. These methods offer greater control over the reaction conditions compared to simpler precursor-based routes.

Solid-state reactions involve the direct reaction of solid precursors at elevated temperatures to form the desired product. This method is advantageous for its simplicity and potential for large-scale production.

Low-Temperature Approaches: A low-heating solid-state reaction has been successfully used to synthesize layered nanocrystalline sodium manganese phosphate (B84403) (NaMnPO₄·3H₂O). researchgate.net In this method, manganese(II) sulfate monohydrate (MnSO₄·H₂O) and trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O) are used as raw materials. researchgate.net The reaction is carried out at a relatively low temperature of 70°C for 3 hours. researchgate.net The resulting product is a layered compound with a crystallite size of approximately 27 nm. researchgate.net

High-Temperature Approaches: While specific high-temperature solid-state synthesis methods for this compound are not extensively detailed in the provided search results, this approach is commonly used for preparing various mixed metal oxides and phosphates. The synthesis of related compounds, such as LiMnₓFe₁₋ₓPO₄, via solid-state reaction involves calcination at temperatures in the range of 450-550°C. researchgate.net Generally, high-temperature solid-state reactions require careful control of the heating and cooling rates, as well as the reaction atmosphere, to obtain the desired phase and prevent decomposition.

Hydrothermal and microwave-assisted hydrothermal techniques are solution-based methods that utilize elevated temperature and pressure to promote the crystallization of the desired material. These methods are particularly effective for producing well-defined crystalline structures and controlling particle morphology.

Hydrothermal Synthesis: The hydrothermal method has been employed to synthesize a new template-free layered manganese(III) phosphate, Na₃MnH(P₀.₉O₄)₂. Current time information in Cass County, US. In a typical synthesis, a solution of sodium dihydrogen phosphate (NaH₂PO₄) is mixed with a manganese(II) sulfate monohydrate (MnSO₄·H₂O) solution. amazonaws.com This mixture is then transferred to a Teflon-lined autoclave and heated at 150°C for 6 days under static conditions. amazonaws.com The resulting product is a crystalline material with a layered structure. Current time information in Cass County, US.

Microwave-Assisted Hydrothermal Synthesis: The microwave-assisted hydrothermal method offers a more rapid and energy-efficient alternative to conventional hydrothermal synthesis. This technique has been used to synthesize manganese pyrophosphate (Mn₂P₂O₇). In this process, sodium dihydrogen phosphate (Na₂HPO₄) and manganese(II) sulfate (MnSO₄) are used as starting materials in deionized water. The reaction is carried out in a microwave reactor at varying power levels (400, 600, and 800 watts) for short durations (5 and 10 minutes). The resulting powder is then calcined at 500°C for 5 hours. The microwave power and heating time have been found to affect the morphology and particle size of the final product.

Table 2: Comparison of Hydrothermal and Microwave-Assisted Hydrothermal Synthesis of Manganese Phosphates

| Method | Precursors | Temperature (°C) | Time | Product |

|---|---|---|---|---|

| Hydrothermal | NaH₂PO₄, MnSO₄·H₂O | 150 | 6 days | Na₃MnH(P₀.₉O₄)₂ |

| Microwave-Assisted Hydrothermal | Na₂HPO₄, MnSO₄ | Calcination at 500 | 5-10 minutes (microwave) + 5 hours (calcination) | Mn₂P₂O₇ |

Wet Chemical Routes for Compound Preparation

Wet chemical synthesis, a cornerstone of materials science, provides versatile and accessible methods for producing this compound. rsc.orgmdpi.com These solution-based techniques allow for precise control over the reaction environment, influencing the nucleation and growth of the desired material. rsc.org Common wet chemical approaches for preparing manganese pyrophosphates and related compounds include hydrothermal synthesis, co-precipitation, and sol-gel methods. evitachem.comirost.irresearchgate.net

Hydrothermal Synthesis: This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. evitachem.com It is a powerful method for crystallizing materials that are insoluble under normal conditions. For instance, a novel template-free layered manganese(III) phosphate, Na₃MnH(P₀.₉O₄)₂, has been successfully synthesized via a hydrothermal route. acs.orgacs.org In a typical procedure, a solution containing sodium dihydrogen phosphate and manganese sulfate monohydrate is heated in a Teflon-lined autoclave at 150 °C for several days to facilitate the crystallization of the manganese(III) phosphate phase. acs.org

Wet Co-Precipitation: This method involves the simultaneous precipitation of multiple cations from a solution. By carefully controlling factors such as pH, temperature, and reactant concentrations, it is possible to obtain a homogeneous precursor that, upon further treatment like calcination, yields the desired manganese pyrophosphate. evitachem.com

Sol-Gel Synthesis: The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method offers excellent control over the product's purity and homogeneity at a molecular level. In the context of manganese compounds, the sol-gel reaction between KMnO₄ and fumaric acid has been used to create a gel precursor for the tunneled manganese oxide, cryptomelane. acs.org While not directly for this compound, this demonstrates the applicability of sol-gel routes for complex manganese oxides, which can be adapted for pyrophosphate synthesis.

The following table summarizes the key features of these wet chemical routes:

| Synthesis Method | Description | Key Advantages |

| Hydrothermal Synthesis | Chemical reactions in a closed system with heated aqueous solutions under pressure. evitachem.com | Can produce highly crystalline materials, enables synthesis of otherwise insoluble compounds. acs.org |

| Wet Co-Precipitation | Simultaneous precipitation of precursor ions from a solution. evitachem.com | Simple, scalable, and allows for good control over stoichiometry. |

| Sol-Gel Method | Formation of a solid "gel" from a colloidal "sol" suspension. acs.org | High product purity and homogeneity, good control over particle size and morphology at low temperatures. irost.ir |

Comproportionation of Permanganate and Mn(II) for Diphosphomanganate(III) Formation

A specific and elegant method for producing manganese(III) is through the comproportionation reaction, where a species with a higher oxidation state and a species with a lower oxidation state react to form a product with an intermediate oxidation state. In the context of diphosphomanganate(III), this involves the reaction of permanganate (Mn(VII)) or manganese dioxide (Mn(IV)) with manganese(II) in the presence of pyrophosphate ions (P₂O₇⁴⁻). researchgate.netnih.gov

The pyrophosphate ligand plays a crucial role in this process. It is a strong, non-redox-active chelating agent that stabilizes the Mn(III) ion, which is otherwise unstable in aqueous solutions and prone to disproportionation into Mn(II) and Mn(IV) oxides. researchgate.netacs.org The presence of excess pyrophosphate can induce the comproportionation reaction of various manganese oxides (α-, β-, δ-, or colloidal MnO₂) with Mn(II) at neutral pH to generate soluble Mn(III)-pyrophosphate complexes. researchgate.net

The reaction can be conceptualized as follows:

Oxidation of Mn(II): Mn²⁺ is oxidized to Mn³⁺.

Reduction of Mn(VII) or Mn(IV): MnO₄⁻ or MnO₂ is reduced to Mn³⁺.

Complexation: The newly formed Mn³⁺ is immediately complexed by pyrophosphate ions, preventing its disproportionation. acs.org

Studies have shown that this reaction can be influenced by several factors. For instance, freezing can accelerate and enhance the formation of Mn(III)-pyrophosphate complexes from the reaction of Mn(IV) oxides and Mn(II). nih.govacs.org This is attributed to the concentration of reactants in the liquid intergrain boundaries of the ice. nih.govacs.org The pH of the solution also plays a significant role, with the stability of the Mn(III)-pyrophosphate complex being highest at circumneutral pH. acs.org The interaction of Mn²⁺ ions with MnO₄⁻ in an alkaline medium has been shown to produce manganese oxyhydroxide, MnO(OH), which contains Mn(III). researchgate.net

Tailoring Material Characteristics

The functional properties of this compound are intrinsically linked to its physical and chemical characteristics, such as particle size, morphology, and crystalline purity. Therefore, a significant focus of synthetic chemistry is the precise control of these attributes during the fabrication process.

Morphological Control and Particle Size Regulation During Synthesis

The morphology and particle size of this compound can be tailored by manipulating various synthesis parameters. These parameters influence the nucleation and growth kinetics of the crystals, thereby determining the final architecture of the material.

Influence of Reactant Ratios: The molar ratio of the initial reactants can have a profound impact on the morphology of the resulting product. For example, in the synthesis of manganese organic phosphates, varying the molar ratio of Mn²⁺ to the organic ligand can result in different morphologies such as palm leaf-like structures, nanoscale strips, or nanosheets. nih.govresearchgate.net This principle can be extended to the synthesis of this compound to control its morphology.

Role of Additives: The introduction of stabilizing agents or surfactants can effectively control particle size and prevent agglomeration. Polyvinylpyrrolidone (PVP), for instance, can be used in the synthesis of manganese pyrophosphate to reduce the crystal size. google.com The strong interaction between PVP and manganese ions diminishes the electrostatic attraction between crystals, leading to smaller, more dispersed particles. google.com

Effect of Synthesis Conditions: Parameters such as temperature, pH, and reaction time are critical in controlling the morphology and size. In the aqueous precipitation of manganese oxides via the MnO₄⁻/Mn²⁺ reaction, factors like acidity, reactant ratio, and aging time are investigated to control the resulting structure and morphology. rsc.org Hydrothermal synthesis temperature has also been shown to influence the particle size of Mn₃O₄ nanoparticles, with one study reporting an anomalous decrease in particle size at higher temperatures due to competing nucleation and growth effects. nih.gov

The table below illustrates the effect of different synthesis parameters on material morphology and particle size:

| Parameter | Effect | Example |

| Reactant Molar Ratio | Can determine the final morphology of the product. | Varying Mn²⁺ to ligand ratio produces different morphologies in manganese organic phosphates. nih.govresearchgate.net |

| Additives (e.g., PVP) | Can reduce particle size and prevent agglomeration. google.com | PVP is used to achieve smaller crystal sizes in manganese pyrophosphate synthesis. google.com |

| Temperature | Influences nucleation and growth rates, affecting particle size. nih.gov | Hydrothermal synthesis temperature can be adjusted to control the size of manganese oxide nanoparticles. nih.gov |

| pH and Acidity | Affects the speciation of precursors and the final crystal phase and morphology. rsc.org | Initial pH conditions are crucial in determining the type of manganese oxide formed. rsc.org |

Optimization of Phase Purity and Crystallinity

Achieving a high degree of phase purity and crystallinity is paramount for ensuring the desired performance of this compound in various applications. Impurities or amorphous phases can detrimentally affect its electrochemical, catalytic, or magnetic properties.

Calcination Temperature: The final heat treatment, or calcination, is a critical step in many synthesis routes. The temperature at which this is performed can significantly influence the crystallinity and phase purity of the material. Generally, as the calcination temperature increases, the crystallinity of the material improves due to enhanced atomic diffusion and the reduction of lattice defects. mdpi.com However, excessively high temperatures can lead to unwanted phase transformations or particle sintering. For instance, in the synthesis of manganese silicalite-2, calcination at 500 °C results in the incorporation of Mn(II) into the framework, while further heating to 750 °C oxidizes the manganese to Mn(III) without affecting the crystallinity, providing a method to produce phase-pure Mn(III) materials. nih.gov Similarly, for combustion-synthesized LaMnO₃, calcination at higher temperatures (800 °C and 1000 °C) was necessary to eliminate impurity phases like Mn₃O₄ and obtain a single-phase orthorhombic crystal structure. researchgate.netscispace.com

Control of Synthesis Parameters: The initial synthesis conditions also play a vital role in achieving phase purity. In the sol-gel synthesis of cryptomelane, the reactant concentrations are critical; overly concentrated solutions lead to the formation of the layered birnessite phase, while dilute solutions can result in Mn₂O₃ contamination. acs.org

Characterization Techniques: X-ray diffraction (XRD) is the primary technique used to assess the phase purity and crystallinity of the synthesized material. The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. For complex structures or when new phases are formed, ab initio structural determination from powder XRD data, followed by Rietveld refinement, can be employed to confirm the crystal structure and phase purity, as was done for the hydrothermally synthesized Na₃MnH(P₀.₉O₄)₂. acs.org

The following table summarizes the influence of key factors on phase purity and crystallinity:

| Factor | Influence | Method of Control/Analysis |

| Calcination Temperature | Affects the removal of precursors, formation of the desired crystal phase, and degree of crystallinity. mdpi.comresearchgate.net | Controlled heating in a furnace. Analyzed by XRD and thermal analysis (TGA/DSC). |

| Reactant Concentration | Can determine the final crystalline phase and the presence of impurities. acs.org | Precise control of molar ratios of starting materials. |

| Reaction Environment (pH, solvent) | Influences the stability of different phases and can prevent the formation of unwanted byproducts. | Careful adjustment and monitoring of reaction conditions. |

| Post-synthesis Washing | Can remove soluble impurities and unreacted precursors. | Washing the product with appropriate solvents (e.g., water, ethanol). |

Structural Elucidation and Solid State Chemistry

Crystal Structure Determination

The precise arrangement of atoms in manganese(III) pyrophosphate and its related compounds has been determined through rigorous crystallographic studies.

Powder X-ray diffraction (XRD) is a fundamental technique for identifying crystalline phases and determining the unit cell parameters of this compound materials. By analyzing the positions and intensities of the diffraction peaks, researchers can obtain the lattice parameters that define the size and shape of the unit cell. For instance, the crystal structure of a template-free layered manganese(III) phosphate (B84403), Na₃MnH(P₀.₉O₄)₂, was solved ab initio from powder XRD data. acs.orgua.pt The analysis, confirmed by the Rietveld method, revealed a triclinic crystal system. acs.orgua.pt Similarly, the α form of manganese(III) hydrogen diphosphate (B83284) (α-MnHP₂O₇) had its crystal structure determined from powder XRD data, highlighting the power of this technique even when single crystals are unavailable. researchgate.net

Below is a table summarizing the lattice parameters for a related manganese(III) compound determined from powder XRD data.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

| Na₃MnH(P₀.₉O₄)₂ | Triclinic | P-1 | 5.2925 | 6.9004 | 5.2452 | 91.56 | 116.95 | 90.5 | acs.org |

For obtaining the most accurate and detailed structural information, single-crystal X-ray diffraction is the preferred method. This technique has been successfully applied to complex fluoro-pyrophosphate compounds containing manganese. rsc.org For example, the structures of new sodium manganese fluoro-pyrophosphates, such as Na₅.₅Mn₁.₅(P₂O₇)₂F₀.₅ and Na₉Mn₃(P₂O₇)₄F, were characterized using single-crystal XRD. rsc.org This method allows for the precise determination of atomic positions, bond lengths, and bond angles, providing an unambiguous solution to the crystal structure.

The symmetry of a crystal lattice is described by its space group, which includes all the symmetry operations (translations, rotations, reflections) that leave the crystal unchanged. Various manganese pyrophosphates and related phosphates exhibit different space group symmetries depending on their composition and crystalline form.

The table below lists space groups identified in this compound and related compounds.

| Compound/System | Crystal System | Space Group | Reference |

| Na₃MnH(P₀.₉O₄)₂ | Triclinic | P-1 (No. 2) | acs.orgua.pt |

| Ni₁.₁₈₄Mn₀.₈₁₆P₂O₇ | Monoclinic | Cm | researchgate.net |

| MnH₂P₃O₁₀·2H₂O | Monoclinic | P2/c | researchgate.net |

Polymorphism and Phase Transition Phenomena

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in manganese pyrophosphates. These different forms, or polymorphs, can have distinct physical and chemical properties.

Research has identified several crystalline forms of manganese(III) hydrogen diphosphate (MnHP₂O₇), designated as α-, β-, and γ-MnHP₂O₇. researchgate.net While the β-MnHP₂O₇ form has been structurally characterized in detail, the α and γ forms are considered metastable, making them more challenging to isolate and study. researchgate.net The existence of these polymorphs indicates that the synthesis conditions can significantly influence the resulting crystal structure. The phenomenon of polymorphism is not unique to manganese pyrophosphates; for instance, α- and β-phases are also known for nickel pyrophosphate (Ni₂P₂O₇). researchgate.net

Structural Distortions and Ionic Diffusion Pathways

The crystal structure of this compound is fundamentally influenced by the electronic configuration of the Mn(III) cation, which in turn impacts the material's potential for ionic conduction.

This phenomenon, known as the Jahn-Teller distortion, typically manifests as an elongation of the octahedron along one axis. researchgate.netup.ac.za This results in two longer, axial Mn-O bonds and four shorter, equatorial Mn-O bonds. The difference in bond lengths can be significant, with variations of over 0.2 Å being reported in some Mn(III) complexes. up.ac.za While the precise Mn-O bond lengths for MnHP2O7 polymorphs are not detailed in crystallographic reports, the distortion is an inherent feature of its MnO6 octahedra. An illustrative example of typical bond lengths in a Jahn-Teller distorted Mn(III) octahedron is presented below.

| Bond Type | Number of Bonds | Typical Bond Length (Å) |

|---|---|---|

| Equatorial (Short) | 4 | ~1.92 |

| Axial (Long) | 2 | ~2.14 |

The Jahn-Teller distortion is not merely a static structural feature; it has profound implications for the dynamic properties of the material, particularly ionic mobility. The presence of distorted MnO6 octahedra can influence the energy landscape for ion migration and the dimensionality of diffusion pathways.

In materials considered for battery applications, such as those with phosphate frameworks, local distortions around the transition metal center can increase the activation energy for ion or polaron hopping, thereby impeding conductivity. acs.org The distortion can affect the overlap of electronic orbitals between adjacent metal centers, which is crucial for charge transfer. Furthermore, the ordered or disordered arrangement of these distortions throughout the crystal lattice can create anisotropic strain, influencing the size and shape of the channels available for ion diffusion. In some framework materials, the flexibility of the structure to accommodate these local distortions without significant volume change is crucial for maintaining structural integrity during ion insertion and extraction cycles. acs.org

The pyrophosphate (P2O7)⁴⁻ group acts as the structural backbone in this compound. The connectivity of these anionic groups with the MnO6 octahedra creates a robust, three-dimensional framework. A key feature of such frameworks is often the presence of intrinsic channels or tunnels. researchgate.net

These channels, defined by the arrangement of the polyatomic pyrophosphate anions, can serve as pathways for the diffusion of mobile ions, such as protons (H⁺) or alkali ions like Li⁺ and Na⁺. encyclopedia.pubmdpi.com The process of ion conduction in such frameworks can occur through several mechanisms:

Vehicle Mechanism: Ions move through the channels along with a carrier molecule, such as H₃O⁺.

Grotthuss Mechanism: Protons "hop" through a hydrogen-bonded network formed by protonated anions (P-OH groups) and adsorbed water molecules. mdpi.comresearchgate.net

The size, tortuosity, and dimensionality (1D, 2D, or 3D) of these diffusion channels are determined by the specific crystal structure of the polymorph. The flexible P-O-P bond angle of the pyrophosphate group allows the framework to accommodate distortions and potentially "gate" the movement of ions, where small structural rearrangements can open or close diffusion pathways. The presence of P-OH groups on the surface of these channels can provide docking sites and facilitate proton transfer, making the pyrophosphate framework an active participant in the conduction process rather than a passive host. researchgate.net

Based on a thorough review of available scientific literature, it has been determined that there is a significant lack of specific research data on the electronic structure and computational chemistry of the compound this compound, as detailed in the requested outline.

Computational studies employing Density Functional Theory (DFT) are extensive for a wide range of manganese-containing materials, including various oxides, phosphates, and complexes. Similarly, the behavior of Manganese(III) complexed with pyrophosphate in aqueous solutions has been a subject of geochemical and kinetic studies. However, specific first-principles calculations detailing the electronic band structure, interatomic bonding, partial charge distribution, spin-polarized effects, and Total Bond Order Density (TBOD) for solid-state this compound are not present in the currently accessible body of published research.

Consequently, it is not possible to generate a scientifically accurate and verifiable article that adheres to the specific subsections requested in the prompt. Attempting to do so by extrapolating data from other related, but distinct, manganese compounds would be scientifically unsound and would not reflect the actual electronic properties of this compound.

Therefore, the requested article cannot be provided at this time due to the absence of the necessary foundational research in the field.

Electronic Structure and Computational Chemistry

Theoretical and Computational Insights

The identification and characterization of the electronic band structure of materials like Manganese(III) pyrophosphate are increasingly benefiting from the application of materials informatics. This approach leverages computational power and data-driven methodologies to accelerate materials discovery and property prediction. researchgate.netrsc.org High-throughput screening, a cornerstone of materials informatics, involves the automated execution of a large number of first-principles calculations, such as those based on Density Functional Theory (DFT), to build vast databases of material properties. researchgate.netrsc.org

Prominent examples of such initiatives include the Materials Project and AFLOW (Automatic-Flow for Materials Discovery), which provide open access to computed data for a wide array of inorganic compounds. osti.govamericanelements.com These platforms enable researchers to efficiently screen for materials with desired electronic characteristics, such as a specific band gap or density of states, without the need for extensive experimental synthesis and characterization.

For this compound, with the chemical formula Mn₄(P₂O₇)₃, data is available within the Materials Project database. osti.gov The existence of this entry signifies that its structural and electronic properties have been calculated using high-throughput DFT methods. osti.gov These calculations provide valuable theoretical predictions about its electronic band structure, forming a basis for further investigation and understanding of its potential applications.

The general workflow for such a computational screening begins with the generation of crystal structures, followed by DFT calculations to determine their electronic properties. researchgate.net The resulting data, including the electronic band structure and density of states, is then stored in a queryable database. researchgate.net This systematic approach allows for the rapid identification of trends and the pinpointing of materials with specific electronic features. While detailed experimental validation is still a crucial step, these computational approaches significantly narrow down the field of potential candidates for various applications.

Below is a table summarizing the computational details for this compound as found in the Materials Project database.

| Computational Parameter | Value/Method |

| Compound | This compound |

| Chemical Formula | Mn₄(P₂O₇)₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Computational Method | Density Functional Theory |

This data is based on the information available from the Materials Project. osti.gov

Spectroscopic Characterization and Analysis

Vibrational Spectroscopy for Ligand Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the interactions between the manganese(III) ion and the pyrophosphate ligand. These methods are particularly sensitive to the vibrations of the P-O bonds within the pyrophosphate anion, offering a window into the coordination chemistry of the complex.

FTIR spectroscopy of manganese pyrophosphate reveals characteristic absorption bands that are indicative of the vibrations of the pyrophosphate (P₂O₇)⁴⁻ anion. The interaction of the manganese ion with the pyrophosphate ligand influences the vibrational frequencies of the P-O and P-O-P bonds. In metal pyrophosphate complexes, the asymmetric stretching vibration of the (P₂O₇)⁴⁻ anion is a notable feature. For instance, in a nickel pyrophosphate compound, this asymmetric stretch produces a peak around 1013 cm⁻¹. researchgate.net The FTIR spectra of manganese pyrophosphate compounds, such as Mn₂P₂O₇, show characteristic bands of the (P₂O₇)⁴⁻ anion, confirming the presence of this structural unit. researchgate.net

The introduction of a metal ion like manganese can lead to the replacement of P-O-P bonds with more resistant P-O-Mn bonds, which can be observed through changes in the IR spectra. inoe.ro The analysis of these spectra helps in understanding the coordination of the pyrophosphate ligand to the manganese center.

Table 1: Characteristic FTIR Vibrational Modes in Metal Pyrophosphates

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric P-O Stretching | 1046 | researchgate.net |

| Symmetric P-O Stretching | 1087 | researchgate.net |

| Symmetric P-O-P Stretching | 754 | researchgate.net |

| Asymmetric P-O-P Bond Stretching | ~920 - 993 | inoe.ro |

| P=O Group Stretching (in polymeric chains) | ~1240 | inoe.ro |

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the pyrophosphate group. In the Raman spectrum of Mn₂P₂O₇, characteristic peaks are observed at various wavenumbers including 548, 716, 864, 959, 1042, and 1113 cm⁻¹. researchgate.net These bands are typical for the (P₂O₇)⁴⁻ anion. researchgate.net The comparison of FTIR and Raman spectra can confirm structural aspects, such as a centrosymmetric structure in the case of Mn₂P₂O₇. researchgate.net The frequencies of the external vibrational modes, which are very sensitive to the molecular arrangements within the unit cell, are typically found at low frequencies, often less than 100 cm⁻¹. spectroscopyonline.com

The analysis of Raman spectra in similar phosphate-containing minerals reveals that the most intense modes are often related to the P-O stretching vibrations. copernicus.org For instance, in the mineral bermanite, which contains both Mn²⁺ and Mn³⁺, a Raman doublet at 991 and 999 cm⁻¹ is attributed to the phosphate (B84403) stretching mode of two non-equivalent phosphate units. nih.gov

Table 2: Selected Raman Peaks for Mn₂P₂O₇

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 548 | Molecular Vibrations of (P₂O₇)⁴⁻ | researchgate.net |

| 716 | Molecular Vibrations of (P₂O₇)⁴⁻ | researchgate.net |

| 864 | Molecular Vibrations of (P₂O₇)⁴⁻ | researchgate.net |

| 959 | Molecular Vibrations of (P₂O₇)⁴⁻ | researchgate.net |

| 1042 | P-O Stretching Mode of (P₂O₇)⁴⁻ | researchgate.net |

| 1113 | Molecular Vibrations of (P₂O₇)⁴⁻ | researchgate.net |

The stretching vibrations of the P-O bonds within the pyrophosphate anion are particularly informative. The (P₂O₇)⁴⁻ moiety's vibrations can be described as a combination of P-O, P-O-P, and O-P-O vibrations. mdpi.com The FTIR and Raman spectra of pyrophosphate compounds display bands corresponding to the symmetric and asymmetric stretching modes of the terminal PO₃ groups and the bridging P-O-P group. The presence of multiple bands for these vibrations can indicate a reduction in the symmetry of the anion upon coordination to the metal center. nih.gov For example, in magnesium pyrophosphate, new peaks appear upon modification that are assigned to symmetric P-O-P stretching (754 cm⁻¹), asymmetric P-O stretching (1046 cm⁻¹), and symmetric P-O stretching (1087 cm⁻¹), confirming the presence of pyrophosphate. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it exceptionally well-suited for studying the paramagnetic Mn(III) ion (a d⁴ system). youtube.com

EPR spectroscopy is instrumental in characterizing Mn(III) species. High-spin Mn(III) complexes are often "EPR silent" at conventional X-band frequencies due to large zero-field splitting. researchgate.net However, parallel-mode EPR spectroscopy can be used to observe signals from integer-spin systems like Mn(III). academie-sciences.fr An enzyme-bound Mn(III) species has been trapped in the presence of pyrophosphate (PP) and analyzed using parallel-mode EPR. escholarship.org The aqueous Mn(III) pyrophosphate complex itself has been analyzed by parallel-mode EPR spectroscopy, exhibiting distinct magnetic properties. escholarship.org The EPR signal for Mn(III) bound to transferrin has also been detected, with its temperature dependence and simulations suggesting a six-coordinate environment. nih.gov

The EPR spectrum of a Mn(III) species can provide information about its coordination environment. For instance, the magnetic properties of an Mnx-bound Mn(III) species suggest it could be either six-coordinate with a ⁵B₁g ground state or square-pyramidal five-coordinate with a ⁵B₁ ground state. escholarship.org Similarly, for Mn(III) pyrophosphate, the EPR data suggests either a hexa-coordinated octahedral geometry or a five-coordinated square-pyramidal geometry. escholarship.org

The interaction between the unpaired electrons of the Mn(III) ion and the magnetic moment of the ⁵⁵Mn nucleus (I = 5/2) leads to hyperfine splitting in the EPR spectrum, which is characterized by the hyperfine coupling constant (A). The determination of this constant provides valuable information about the electronic structure of the manganese center.

For an aqueous Mn(III) pyrophosphate species, a hyperfine-coupling value of A(⁵⁵Mn) = 4.8 mT (corresponding to 140 MHz) has been determined through parallel-mode EPR spectroscopy. escholarship.org In comparison, an enzyme-bound Mn(III) intermediate stabilized by pyrophosphate showed a hyperfine-coupling value of A(⁵⁵Mn) = 4.2 mT (120 MHz). escholarship.org The magnitude of the hyperfine splitting is diagnostic of the coordination environment of the Mn(III) site. researchgate.net Multi-frequency EPR experiments have been shown to be a powerful approach for deriving accurate information on the ⁵⁵Mn hyperfine tensors. nih.govresearchgate.net

Table 3: EPR Parameters for Mn(III) Species in the Presence of Pyrophosphate

| Species | Hyperfine Coupling Constant (A(⁵⁵Mn)) | Zero-Field Splitting (D) | Reference |

|---|---|---|---|

| Aqueous Mn(III) Pyrophosphate (Mn(III)PP) | 4.8 mT (140 MHz) | -2.5 cm⁻¹ | escholarship.org |

| Mnx-bound Mn(III) Intermediate | 4.2 mT (120 MHz) | -2.0 cm⁻¹ | escholarship.org |

Zero-Field Splitting (ZFS) Parameter Analysis

Zero-field splitting (ZFS) refers to the lifting of spin degeneracy for systems with more than one unpaired electron (S > 1/2) even in the absence of an external magnetic field. wikipedia.org For the high-spin Manganese(III) ion, which has a d⁴ electron configuration and a total spin state of S=2, ZFS is a critical parameter characterized by the axial (D) and rhombic (E) ZFS parameters. nih.govacs.org These parameters are highly sensitive to the symmetry and geometry of the coordination environment.

The analysis of ZFS parameters for Mn(III) complexes is typically performed using high-frequency and -field electron paramagnetic resonance (HFEPR) spectroscopy. nih.govnationalmaglab.org While extensive HFEPR studies have been conducted on various Mn(III) complexes, such as those with porphyrin or salen-type ligands, specific and detailed ZFS parameter analysis for Manganese(III) pyrophosphate is not widely reported in the reviewed literature. nih.govnationalmaglab.orgnih.gov

However, the principles of such an analysis can be outlined. The magnitude and sign of the D parameter provide information about the electronic ground state and the nature of the axial distortion (elongated or compressed octahedron) of the ligand field. acs.org For many Mn(III) complexes, the D value is found to be negative, on the order of a few cm⁻¹, indicating a significant splitting of the Mₛ sublevels. nih.govnih.gov The rhombic parameter, E, quantifies the deviation from axial symmetry. Theoretical studies, including density functional theory (DFT) and multireference wave function approaches, are often employed to predict and interpret the ZFS parameters by dissecting the contributions from spin-orbit coupling and spin-spin interactions. acs.org

Table 1: Representative Zero-Field Splitting (ZFS) Parameters for Various Mn(III) Complexes Note: Data for this compound is not available in the cited literature; this table illustrates typical values for other Mn(III) complexes.

| Mn(III) Complex | D (cm⁻¹) | |E| (cm⁻¹) | Method |

|---|---|---|---|

| Mn(TSP) in frozen aqueous solution | -3.16 | 0 | HFEPR |

| Mn(salen) in frozen organic solution | -2.47 | 0.17 | HFEPR |

| Mn(III)Mb (reconstituted myoglobin) | -3.79 | 0.08 | MFEPR |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the electronic structure and local atomic arrangement of a specific absorbing atom. For this compound, XAS provides direct information on the oxidation state and the coordination geometry of the manganese center. The spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). geoscienceworld.orgacs.org

The XANES region of the Mn K-edge spectrum is particularly sensitive to the oxidation state of the manganese atom. free.fr The energy position of the absorption edge, which corresponds to the excitation of a 1s core electron, shifts to higher energies as the oxidation state of the manganese increases from Mn(II) to Mn(IV). anl.govnih.gov This is due to the increased effective nuclear charge experienced by the core electrons as valence electrons are removed. acs.orgnih.gov

By comparing the K-edge energy of this compound with that of well-characterized manganese standards (e.g., MnO for Mn(II), Mn₂O₃ for Mn(III), and MnO₂ for Mn(IV)), the +3 oxidation state of manganese in the complex can be unequivocally confirmed. free.franl.gov In addition to the main edge position, the pre-edge features, which arise from 1s to 3d transitions, also provide diagnostic information about the oxidation state and symmetry of the Mn site. anl.govaps.org For Mn(III) in an octahedral symmetry, the pre-edge region is predicted to show a triplet feature. aps.org

The EXAFS region of the spectrum, occurring at energies above the absorption edge, contains information about the local atomic environment surrounding the manganese atom. acs.org Analysis of the EXAFS oscillations allows for the determination of key structural parameters such as the identity and number of neighboring atoms (coordination number) and the precise interatomic distances (bond lengths). nih.govnih.gov

For this compound, EXAFS analysis can elucidate the coordination of the pyrophosphate ligands to the Mn(III) center. The analysis would reveal the number of oxygen atoms from the pyrophosphate groups directly bonded to the manganese ion and the corresponding Mn-O bond distances. geoscienceworld.org This technique can also identify longer-range scattering paths, such as those involving the phosphorus atoms of the pyrophosphate ligand or other manganese atoms in polynuclear structures. acs.orgnih.gov This detailed structural information is crucial for understanding the stability and reactivity of the complex. geoscienceworld.org

UV-Visible Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying transition metal complexes, as it probes the electronic transitions between d-orbitals and charge-transfer bands.

The Mn(III) ion is often a transient intermediate in aqueous solutions, but it can be stabilized through chelation with ligands like pyrophosphate. researchgate.netresearchgate.net The formation of the stable this compound complex is readily observed by UV-Vis spectroscopy. researchgate.netcaltech.edu Studies have shown that the complex exhibits a characteristic and strong absorption peak in the UV region, typically around 258 nm. researchgate.net This distinct spectral feature allows for the monitoring of its formation and disappearance in kinetic studies. researchgate.netcaltech.edu

The absorption bands in the UV-Vis spectrum of Mn(III) complexes arise from different types of electronic transitions. docbrown.info These can include d-d transitions, which are typically weak and occur in the visible region, and more intense ligand-to-metal charge transfer (LMCT) bands, which often appear in the UV region. researchgate.netrsc.org The intense absorption observed for this compound around 258 nm is characteristic of an LMCT transition, where an electron is excited from a pyrophosphate-based orbital to a manganese d-orbital. researchgate.net The presence and characteristics of these bands are definitive proof of the complex's formation and provide insight into its electronic structure. researchgate.net

Table 2: Reported UV-Vis Absorption Maxima for the Mn(III)-Pyrophosphate Complex

| Reported λmax (nm) | Context | Reference |

|---|---|---|

| ~258 | Formation in bacterial suspensions | researchgate.net |

| ~265 | Intermediate in Mn(II) oxidation | researchgate.net |

| Not specified | Kinetic studies of complex disappearance | caltech.edu |

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for manganese(III) pyrophosphate to achieve desired stoichiometry and purity?

- Methodological Answer : Synthesis requires precise control of temperature and reactant molar ratios. For instance, at 200°C, the molar ratio of CaO:MnO:P₂O₅ is 1.00:0.11:1.54, with phosphorus pentoxide content reaching 73.64 ± 1.33 wt.% . Alternative methods like Forced Hydrolysis and Reflux Condensation (FHRC) can produce composites (e.g., α-Fe₂O₃/Mn₂P₂O₇) with controlled crystallinity and surface properties, validated via XRD and BET analysis .

Q. Which characterization techniques are most effective for analyzing this compound's structural and compositional properties?

- Methodological Answer : Use a combination of:

- XRD for phase identification and crystallinity.

- FTIR to confirm pyrophosphate ligand coordination.

- SEM/EDAX for morphology and elemental mapping.

- Chemical titration (e.g., potentiometric methods) to quantify Mn(III) content and redox states .

Advanced Research Questions

Q. How does pH influence the stability and speciation of this compound complexes in aqueous solutions?

- Methodological Answer : At pH <7.3, Mn(III) exists as Mn(H₂P₂O₇)₃³⁻, but above this threshold, pyrophosphate hydrolysis promotes MnHP₂O₇ formation. Disproportionation into Mn(II)/Mn(IV) may occur due to ligand instability. Use UV-Vis spectroscopy and potentiometric titrations to monitor speciation shifts, accounting for pyrophosphate’s pKₐ (8.4) and Mn(III) hydrolysis .

Q. What are the kinetic mechanisms underlying redox reactions involving this compound as an oxidizing agent?

- Methodological Answer : In 0.1 M pyrophosphate at pH 1.0, Mn(III) oxidizes iron(II)-phenanthroline complexes via second-order kinetics. Rate constants (e.g., 1 × 10⁵ M⁻¹s⁻¹) correlate with formal oxidation potentials (~1.15 V). Monitor electron transfer using stopped-flow spectrophotometry and analyze data via Eyring plots to resolve activation parameters .

Q. How can this compound be integrated into composite materials for photocatalytic applications?

- Methodological Answer : Synthesize α-Fe₂O₃/Mn₂P₂O₇ composites via FHRC to enhance photocatalytic activity. Optimize Mn₂P₂O₇ loading (5–15 wt.%) and characterize charge separation efficiency using transient absorption spectroscopy. Test degradation performance on model pollutants (e.g., p-xylene) under UV/visible light .

Q. What role do pyrophosphate ligands play in stabilizing Mn(III) during redox processes, and how can this be experimentally validated?

- Methodological Answer : Pyrophosphate ligands (H₂P₂O₇²⁻) stabilize Mn(III) via chelation, preventing disproportionation. Use cyclic voltammetry to measure redox potentials in ligand-free vs. ligand-rich systems. Compare stability via ESR spectroscopy to detect Mn(II) or Mn(IV) byproducts under varying ligand concentrations .

Data Contradictions and Resolution

- Synthesis Temperature vs. Stoichiometry : shows higher temperatures increase phosphorus content, while uses lower temperatures for composite synthesis. Researchers should tailor protocols to target either pure-phase Mn(III) pyrophosphate or composite materials .

- pH-Dependent Stability : suggests Mn(III) stability peaks at pH 7.3, conflicting with pyrophosphate’s pKₐ (8.4). This discrepancy highlights the need for in-situ speciation analysis (e.g., XANES) to resolve Mn(III)-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.